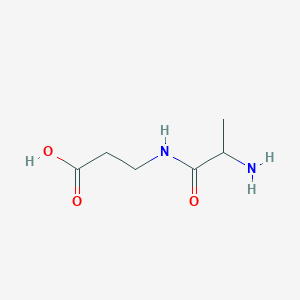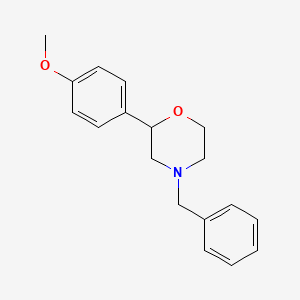
4-benzyl-2-(4-methoxyphenyl)morpholine
Descripción general
Descripción
4-Benzyl-2-(4-methoxyphenyl)morpholine, also known as 4-benzylmorpholine or 4-benzyl-2-morpholine, is a heterocyclic compound that can be found in various industrial processes and is used as a starting material for the synthesis of a variety of biologically active compounds. It is an important intermediate for the synthesis of drugs, such as antibiotics, antifungals, and anti-inflammatory agents. 4-Benzyl-2-(4-methoxyphenyl)morpholine is a versatile molecule that can be used in many different ways in laboratory experiments and research.
Aplicaciones Científicas De Investigación
Gastroprokinetic Activity : A study by Kalo et al. (1995) explored compounds related to 4-benzyl-2-(4-methoxyphenyl)morpholine for their gastroprokinetic activity. They found that certain derivatives showed potent activity, indicating potential applications in gastrointestinal disorders (Kalo et al., 1995).
Physicochemical Properties and Biodegradability : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, examining their physicochemical properties, cytotoxicity, and biodegradability. These findings are significant for understanding the environmental and biological interactions of such compounds (Pernak et al., 2011).
Amination Reaction Studies : Jurd (1978) reported on the novel amination reactions involving 2-benzyl-5-methoxy-1,4-benzoquinones and morpholine, leading to the formation of unique compounds. This research provides insights into novel chemical reactions and potential applications in synthetic chemistry (Jurd, 1978).
Synthesis Techniques : Tan Bin (2011) conducted research on synthesizing 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the synthetic routes and methods used for producing such compounds (Tan Bin, 2011).
α-Glucosidase Inhibitory Potential : Menteşe et al. (2020) synthesized 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives and evaluated their α-glucosidase inhibitory potential. This study indicates possible therapeutic applications in treating diseases like diabetes (Menteşe et al., 2020).
Chiral Synthesis and Potential Medical Applications : Prabhakaran et al. (2004) discussed the chiral synthesis of 2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, potentially useful in the synthesis of norepinephrine reuptake inhibitors (Prabhakaran et al., 2004).
Catalysis and Chemical Reactions : Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed hydroamination reaction of vinylarenes, including morpholine derivatives. This study is important for understanding catalytic processes in organic synthesis (Utsunomiya & Hartwig, 2003).
Propiedades
IUPAC Name |
4-benzyl-2-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-7-16(8-10-17)18-14-19(11-12-21-18)13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOPUYKZRQCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-(4-methoxyphenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



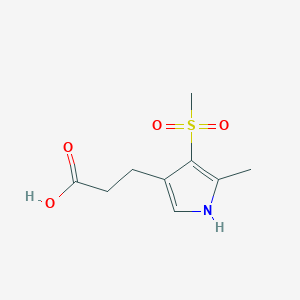

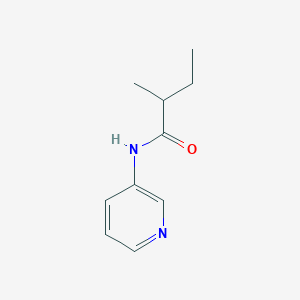
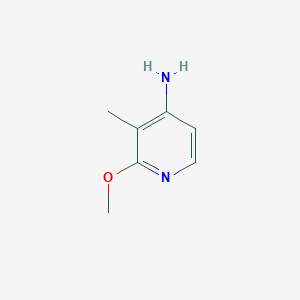




![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
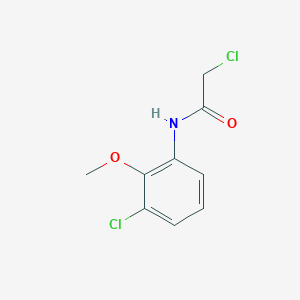
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
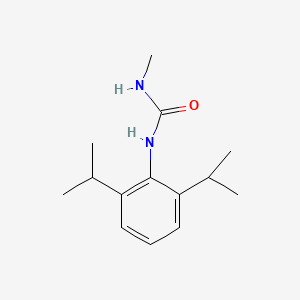
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
